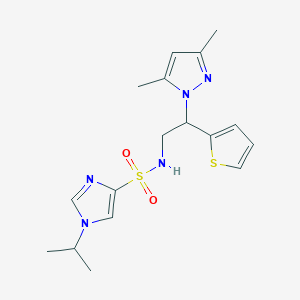

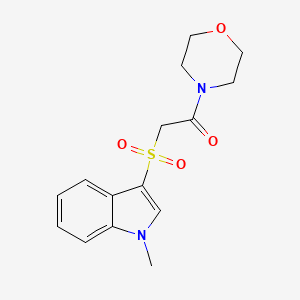

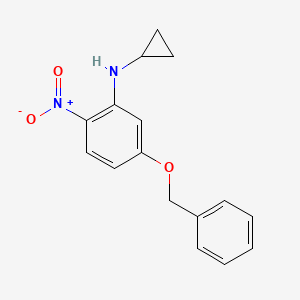

![molecular formula C24H18ClN5O B2524172 N-[4-(benzyloxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-68-3](/img/structure/B2524172.png)

N-[4-(benzyloxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[4-(benzyloxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its biological significance. Pyrazolo[3,4-d]pyrimidines have been extensively studied due to their potential therapeutic applications, including anti-mycobacterial, antitumor, and other pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that may include condensation, cyclization, and coupling reactions. For instance, the synthesis of related compounds has been achieved through the condensation of various phenylacetonitriles and hydrazine hydrate, followed by cyclization . Additionally, palladium-catalyzed C-C coupling reactions have been employed to introduce various substituents to the pyrazolo[3,4-d]pyrimidine core . These methods yield products in good to excellent yields and allow for the introduction of diverse functional groups that can modulate the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also used to optimize the molecular geometry and predict various properties, including vibrational wavenumbers and chemical shifts, which are then compared with experimental data to confirm the structure .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions depending on the substituents present on the core structure. The reactivity of these compounds is influenced by the electronic properties of the substituents, which can be deduced from the HOMO-LUMO energy gap. A small HOMO-LUMO gap suggests high chemical reactivity and the potential for intramolecular charge transfer . The presence of functional groups such as chlorophenoxy or tosyl groups can also direct further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect properties such as solubility, stability, and reactivity. For example, compounds with trifluoromethyl groups have been shown to possess good stability in mouse and human liver microsomes . Theoretical calculations, including molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), provide insights into the reactivity and potential non-linear optical (NLO) properties of these molecules .

科学的研究の応用

Synthesis and Structural Characterization

- A simple method was developed for synthesizing related compounds by coupling phenyl)methanamine with pyrimidine, characterized by spectral analyses and docking studies, showing good yields and potential for further biological evaluation (Bommeraa, Merugu, & Eppakayala, 2019).

- Synthesis and characterization of pyrazole derivatives have been explored, revealing insights into their structural attributes through various spectroscopic methods and crystallography, laying a foundation for understanding their chemical and biological properties (Titi et al., 2020).

Biological Activities

- Novel pyrazolopyrimidines derivatives were synthesized, showing anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents (Rahmouni et al., 2016).

- Antimicrobial and insecticidal potential of pyrimidine linked pyrazole heterocyclics were evaluated, indicating their efficacy against certain microbial strains and pests, highlighting their potential use in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

- The antimicrobial activity of new compounds based on pyrimidine derivatives when incorporated into polyurethane varnish for surface coating and printing ink paste was studied, showing promising antimicrobial effects (El‐Wahab et al., 2015).

作用機序

将来の方向性

特性

IUPAC Name |

1-(3-chlorophenyl)-N-(4-phenylmethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN5O/c25-18-7-4-8-20(13-18)30-24-22(14-28-30)23(26-16-27-24)29-19-9-11-21(12-10-19)31-15-17-5-2-1-3-6-17/h1-14,16H,15H2,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLRTGUKQVNSNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(benzyloxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

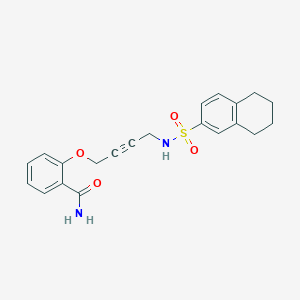

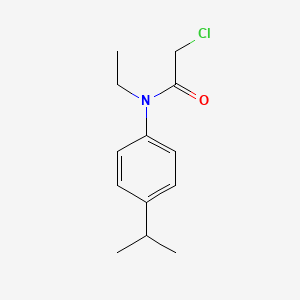

![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2524091.png)

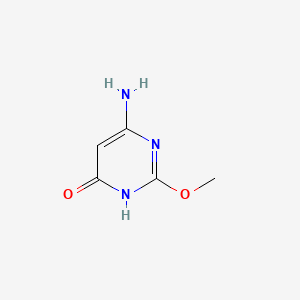

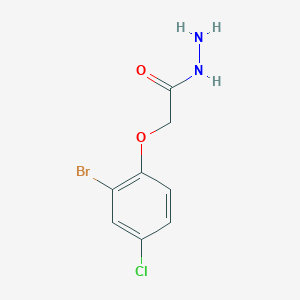

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2524092.png)

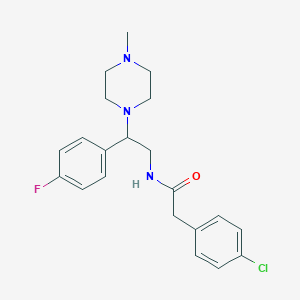

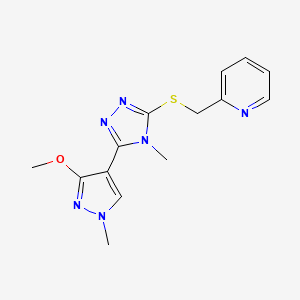

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2524102.png)